N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

ROCK2 inhibition kinase profiling screening hit characterization

N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide (PubChem CID 788870; also designated SMR000104055, MLS000108092) is a synthetic small molecule belonging to the 2,3-dihydro-1,4-benzodioxine-6-carboxamide class. With a molecular formula of C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol, it features a benzodioxine core linked via a carboxamide bridge to a 4-pyridinyl moiety.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B5728240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C14H12N2O3/c17-14(16-11-3-5-15-6-4-11)10-1-2-12-13(9-10)19-8-7-18-12/h1-6,9H,7-8H2,(H,15,16,17)
InChIKeyHENQARNQCCRZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-4-Pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide – Compound Identity, Screening Provenance, and Core Pharmacological Profile


N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide (PubChem CID 788870; also designated SMR000104055, MLS000108092) is a synthetic small molecule belonging to the 2,3-dihydro-1,4-benzodioxine-6-carboxamide class [1]. With a molecular formula of C₁₄H₁₂N₂O₃ and a molecular weight of 256.26 g/mol, it features a benzodioxine core linked via a carboxamide bridge to a 4-pyridinyl moiety . The compound was originally profiled through the NIH Molecular Libraries Screening Center Network (MLSCN) at The Scripps Research Institute and is catalogued in BindingDB as BDBM39320 with a reported ROCK2 (Rho-associated protein kinase 2) IC₅₀ of 1.71 × 10⁴ nM (17.1 μM) [1]. It is commercially available as an achiral solid screening compound through ChemBridge/Hit2Lead (Catalog No. 5716579) .

Why N-4-Pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Within the 2,3-dihydro-1,4-benzodioxine-6-carboxamide family, seemingly minor structural variations—such as the position of the pyridine nitrogen (4-pyridinyl vs. 3-pyridinyl) or the orientation of the amide bond—produce divergent biological signatures that preclude simple interchange. Early pharmacological studies on closely related benzodioxan carboxamides demonstrated that 4-pyridinyl substitution confers central stimulant activity, whereas the corresponding 3- or 2-pyridinyl regioisomers exhibit reduced stimulant or even depressant effects [1]. In kinase inhibition, the 4-pyridinyl isomer yields a distinct ROCK2 IC₅₀ profile (17.1 μM) that differs markedly from both the highly optimized benzodioxane-2-carboxamide ROCK2 inhibitors (e.g., SR-3677, IC₅₀ ~3 nM) [2] and from more elaborated benzodioxine-6-carboxamide derivatives that achieve nanomolar potency against MAO-B (e.g., compound 1l, IC₅₀ = 8.3 nM) [3]. These quantitative functional divergences mean that substituting one regioisomer or scaffold variant for another without experimental verification risks invalidating the biological rationale of a study.

N-4-Pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide – Quantitative Differentiation Evidence Against Closest Comparators


ROCK2 Inhibitory Activity: Weak Micromolar Potency vs. Potent Nanomolar Benzodioxane-2-Carboxamide ROCK2 Inhibitors

N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits human ROCK2 with an IC₅₀ of 17,100 nM (17.1 μM) as determined by the Scripps Research Institute Molecular Screening Center in a PubChem-deposited assay (AID 644) [1]. This is approximately 5,700-fold weaker than the prototypical benzodioxane-2-carboxamide ROCK2 inhibitor SR-3677, which achieves an IC₅₀ of ~3 nM in both enzyme and cell-based assays [2]. The >3-order-of-magnitude potency gap confirms that the 6-carboxamide regioisomer bearing a simple 4-pyridinyl substituent is not a potent ROCK2 tool compound but rather represents a distinct chemotype with a markedly different kinase inhibition profile.

ROCK2 inhibition kinase profiling screening hit characterization

CNS Pharmacological Differentiation: 4-Pyridinyl Regioisomer Imparts Central Stimulant Activity Absent in 3- or 2-Pyridinyl Analogs

A foundational structure-activity relationship (SAR) study by Yen, Sigg, and Warner (1963) established that within the pyridyl-substituted benzodioxan carboxamide series, the 4-pyridinyl isomers act as central stimulants, while the corresponding 3-pyridinyl and 2-pyridinyl analogs exhibit markedly reduced stimulant effects or frank central depressant activity [1]. The most active compound in that series, N-(4-pyridyl)-1,4-benzodioxan-2-carboxamide (GPA 732), was 6- to 11-fold more potent as a convulsant than pentylenetetrazol and displayed a mixed strychnine/pentylenetetrazol-type mechanism [1]. Although this SAR was established on the benzodioxan-2-carboxamide scaffold rather than the benzodioxine-6-carboxamide scaffold, the consistent directional effect of pyridine nitrogen position on CNS activity provides a strong class-level inference that the 4-pyridinyl substituent is a critical determinant of CNS stimulant pharmacology.

CNS pharmacology regioisomer activity central stimulant benzodioxan carboxamide

Stereochemical Advantage: Achiral Benzodioxine-6-Carboxamide Scaffold vs. Chiral Benzodioxane-2-Carboxamide ROCK2 Inhibitors

N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is confirmed as achiral (Stereochemistry: achiral, Hit2Lead catalog data) , a consequence of the 6-carboxamide substitution pattern on the benzodioxine ring that eliminates the chiral center present at the 2-position of benzodioxane-2-carboxamide analogs. In contrast, the potent benzodioxane-based ROCK2 inhibitor SR-3677 and virtually all members of the substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamide class possess a stereogenic center at the dioxane 2-position [1]. This achiral nature eliminates the requirement for chiral chromatographic separation or asymmetric synthesis, simplifies analytical characterization (no enantiomeric purity determination needed), and removes the confounding variable of differential enantiomer pharmacology in biological assays.

achiral synthesis stereochemistry benzodioxane scaffold comparison medicinal chemistry

Predicted Physicochemical Profile: Balanced Lipophilicity and Low Rotatable Bond Count vs. Structurally Complex Benzodioxane-Derived Inhibitors

The compound exhibits a calculated LogP of 2.00, a LogSW (log aqueous solubility) of -2.78, and a topological polar surface area (tPSA) of 60.4 Ų, with only 2 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors . These values place it within favorable ranges for CNS drug-likeness (tPSA < 90 Ų; LogP 1–3) and oral bioavailability (rotatable bonds ≤ 10). By comparison, the potent ROCK2 inhibitor SR-3677 has a substantially higher molecular weight (~405 Da vs. 256 Da), more rotatable bonds, and additional hydrogen bond donors/acceptors [1]. The 3-pyridinyl regioisomer (Hit2Lead Catalog No. 5718991) shares identical computed LogP, LogSW, and tPSA values , meaning the differentiation between these two isomers is driven by the spatial orientation of the pyridine nitrogen and its effect on target binding rather than by global physicochemical property differences.

physicochemical properties drug-likeness LogP tPSA CNS drug design

N-4-Pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide – Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Lead Generation Targeting ROCK2 Kinase with an Achiral Benzodioxine-6-Carboxamide Scaffold

The compound's weak ROCK2 IC₅₀ (17.1 μM) and low molecular weight (256 Da) position it as a fragment hit suitable for structure-based lead optimization . Its achiral nature eliminates the synthetic complexity associated with chiral benzodioxane-2-carboxamide ROCK2 inhibitors such as SR-3677 . Medicinal chemistry teams can use this compound as a starting point for fragment growing or merging strategies, leveraging the benzodioxine-6-carboxamide core to explore vectors that improve ROCK2 potency while maintaining the favorable physicochemical profile (LogP 2.00, tPSA 60.4 Ų) .

CNS Stimulant Phenotypic Screening Using a 4-Pyridinyl Benzodioxine Chemotype

Based on the class-level SAR established by Yen et al. (1963), which demonstrated that 4-pyridinyl substitution on benzodioxan carboxamides confers central stimulant activity while 3- or 2-pyridinyl substitution yields reduced stimulant or depressant effects , this compound serves as a candidate for phenotypic screens aimed at identifying novel CNS stimulant mechanisms. The commercially available 3-pyridinyl regioisomer (Hit2Lead 5718991) can serve as a structurally matched negative control, enabling robust SAR interpretation directly from screening data .

Negative Control Compound for Benzodioxane-Based ROCK2 Inhibitor Selectivity Profiling

With a ROCK2 IC₅₀ of 17.1 μM—approximately 5,700-fold weaker than SR-3677 —this compound can be deployed as a weak-binding control in kinase selectivity panels to establish the baseline activity of the benzodioxine-6-carboxamide chemotype against the broader kinome. This application is particularly valuable when profiling novel benzodioxane-2-carboxamide ROCK2 inhibitors, as it helps differentiate scaffold-specific effects from general benzodioxine-associated kinase binding .

Quote Request

Request a Quote for N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.